molecular formula C9H14ClN3OS B1328590 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine CAS No. 951884-56-3

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

Cat. No.: B1328590
CAS No.: 951884-56-3
M. Wt: 247.75 g/mol
InChI Key: DTFIIZKQYAPLBY-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a heterocyclic organic compound with the molecular formula C9H14ClN3OS. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with chloro, methoxypropylamino, and methylthio groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 3-methoxypropylamine.

    Substitution Reaction: The 4-chloropyrimidine undergoes a nucleophilic substitution reaction with 3-methoxypropylamine to form 4-chloro-6-(3-methoxypropylamino)pyrimidine.

    Thiomethylation: The intermediate product is then subjected to thiomethylation using a suitable methylthiolating agent, such as methylthiol, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated product.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(3-Methoxypropylamino)pyrimidine: Lacks the methylthio group, which may result in different chemical and biological properties.

    6-Chloro-2-methylthiopyrimidine:

    4-Chloro-2-methylthiopyrimidine: Similar structure but lacks the methoxypropylamino group, leading to different chemical behavior.

Uniqueness

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is unique due to the presence of both the methoxypropylamino and methylthio groups on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFIIZKQYAPLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650090
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-56-3
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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